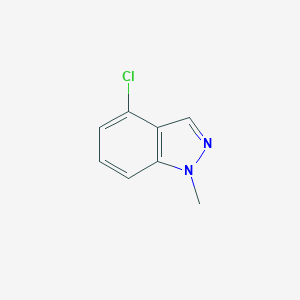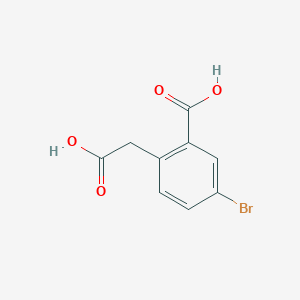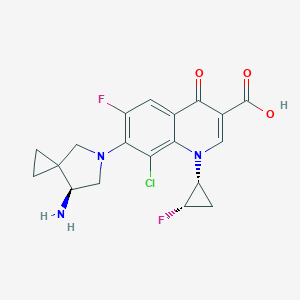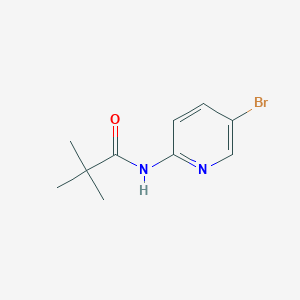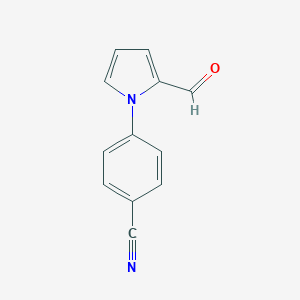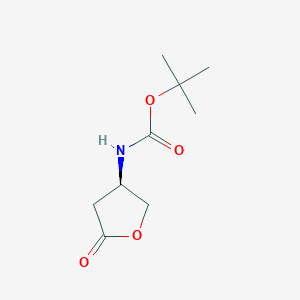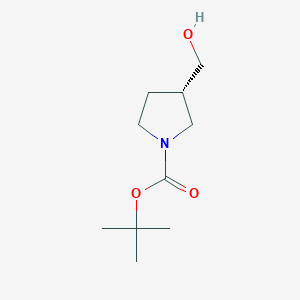
(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
“(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a CAS Number of 199174-24-8 .
Molecular Structure Analysis
The molecular formula of “(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate” is C10H19NO3 . The InChI code is 1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 201.27 . It is a solid at room temperature . The density is 1.1±0.1 g/cm3 . The boiling point is 289.5±13.0 °C at 760 mmHg . The flash point is 128.9±19.8 °C . The refractive index is 1.484 . It has 4 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Applications De Recherche Scientifique
Synthesis of Chiral Pyrrolidines : One application is in the enantioselective synthesis of chiral pyrrolidines. Chung et al. (2005) detailed a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy, which resulted in high yields and excellent enantiomeric excesses (Chung et al., 2005).
Anti-Inflammatory and Analgesic Applications : Ikuta et al. (1987) synthesized derivatives of pyrrolidine, including 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which demonstrated significant anti-inflammatory and analgesic properties. These compounds also showed reduced ulcerogenic effects compared to traditional drugs (Ikuta et al., 1987).
Development of Polyfluoroalkylated Prolinols : Funabiki et al. (2008) researched the asymmetric synthesis of (alphaR)-polyfluoroalkylated prolinols. They found that the reduction of chiral (S)-tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate yielded excellent diastereoselectivities and good yields (Funabiki et al., 2008).
Synthesis of Pyrrolidine Derivatives : There's also research on synthesizing various pyrrolidine derivatives. For example, Weber et al. (1995) studied the synthesis and structure of a particular pyrrolidine derivative, providing insights into the structural characteristics of such compounds (Weber et al., 1995).
Crystal Structure Analysis : Naveen et al. (2007) focused on the crystal structure of a related compound, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate. This research contributes to the understanding of the molecular and crystal structures of pyrrolidine derivatives (Naveen et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIGXXRMJFUUKV-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363862 | |
| Record name | tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
CAS RN |
199174-24-8 | |
| Record name | tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


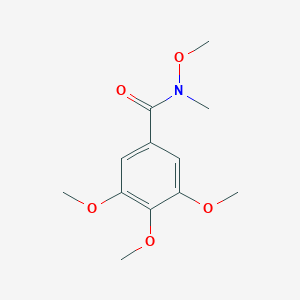
![(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol](/img/structure/B179944.png)
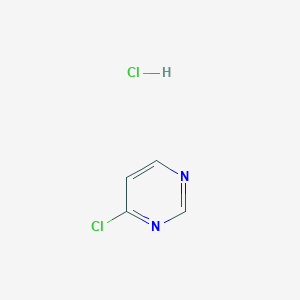
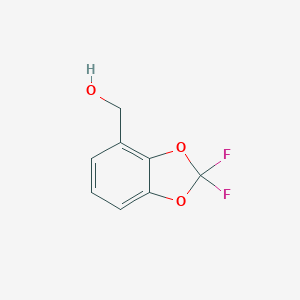
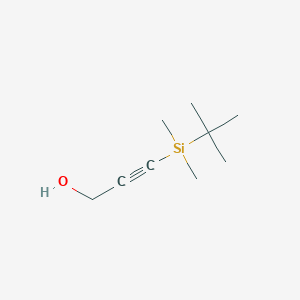
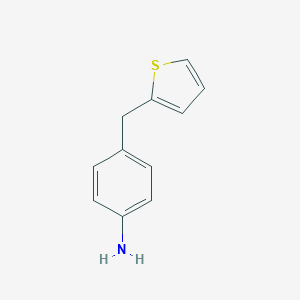
![N-[[4-(trifluoromethyl)phenyl]methyl]-Formamide](/img/structure/B179959.png)
